molecular formula C17H18FNO2 B263628 2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

Cat. No.: B263628
M. Wt: 287.33 g/mol
InChI Key: ZUVQBOHIKDIRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as DAA-1097, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acetamide derivatives and has been shown to have a wide range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the central nervous system. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that plays a key role in pain modulation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of chronic pain. It also has antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is its high potency and selectivity for the GABAergic system. This makes it a valuable tool for studying the role of GABA in pain modulation. However, one of the limitations is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide. One area of interest is in the development of new drugs based on its structure. Another potential direction is in the study of its effects on other neurological disorders, such as epilepsy and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide involves a series of chemical reactions that start with the reaction of 2,5-dimethylphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 4-fluorobenzyl chloride to form the desired product. The final step involves the acetylation of the amine group to form the acetamide derivative.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of neuropathic pain. Studies have shown that this compound has a potent analgesic effect and can alleviate chronic pain without causing significant side effects.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H18FNO2/c1-12-3-4-13(2)16(9-12)21-11-17(20)19-10-14-5-7-15(18)8-6-14/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

ZUVQBOHIKDIRRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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